1,2-Dichloro-4-(propan-2-yloxy)benzene
Description
1,2-Dichloro-4-(propan-2-yloxy)benzene (CAS: Not explicitly provided; molecular formula: C₉H₁₀Cl₂O) is a chlorinated aromatic ether characterized by a benzene ring substituted with chlorine atoms at the 1 and 2 positions and an isopropoxy group (-OCH(CH₃)₂) at the 4 position. This compound is structurally related to agrochemical intermediates and materials used in organic synthesis.
Properties
IUPAC Name |
1,2-dichloro-4-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUNMKVSGSAWJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloro-4-(propan-2-yloxy)benzene can be synthesized through several methods. One common method involves the reaction of 1,2-dichlorobenzene with isopropyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The propan-2-yloxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atoms, forming simpler benzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated benzene derivatives.
Scientific Research Applications
1,2-Dichloro-4-(propan-2-yloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-(propan-2-yloxy)benzene involves its interaction with various molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved in its reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds are selected for comparison based on structural similarities (substituent type, position, and functional groups):
1,2-Dichloro-4-(2,2-diethoxyethoxy)benzene (CAS: 98919-15-4)
- Structure : Benzene ring with chlorine atoms at 1 and 2 positions and a branched diethoxyethoxy group (-OCH₂CH(OCH₂CH₃)₂) at position 4.
- Molecular Formula : C₁₂H₁₆Cl₂O₃.
- Key Differences: The alkoxy chain is longer and more complex, increasing molecular weight (267.16 g/mol vs. 205.08 g/mol for the target compound). Enhanced lipophilicity due to the ethyl ether branches, which may improve solubility in non-polar solvents compared to the isopropoxy group .
1,2-Dimethyl-4-(propan-2-yl)benzene (CAS: 4132-77-8)
- Structure : Benzene ring with methyl groups at 1 and 2 positions and an isopropyl group (-CH(CH₃)₂) at position 4.
- Molecular Formula : C₁₁H₁₆.
- Key Differences :
Comparative Data Table
Reactivity and Toxicity Considerations
- Chlorinated Aromatic vs. Aliphatic Compounds : While 1,2-dichloropropane () is a toxic aliphatic chlorinated hydrocarbon, aromatic chlorinated compounds like the target molecule generally exhibit lower acute toxicity but higher environmental persistence due to stable C-Cl bonds .
- Synthetic Utility : The electron-withdrawing Cl groups activate the benzene ring for electrophilic substitution at the 4 position, whereas methyl or ethyl groups in analogs (e.g., 1,2-dimethyl-4-(propan-2-yl)benzene) favor Friedel-Crafts alkylation .
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